molecular formula C8H7NO2S B8718419 Benzamide, 4-methyl-N-sulfinyl- CAS No. 40014-43-5

Benzamide, 4-methyl-N-sulfinyl-

Cat. No.: B8718419
CAS No.: 40014-43-5
M. Wt: 181.21 g/mol
InChI Key: IJPNXIDAOZMAAJ-UHFFFAOYSA-N
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Description

Benzamide, 4-methyl-N-sulfinyl- is a chemical compound with the molecular formula C8H9NO2S It is characterized by the presence of a benzamide core structure with a methyl group and a sulfanylidene group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methyl-N-sulfinyl- typically involves the condensation of 4-methylbenzoic acid with a suitable amine in the presence of a dehydrating agent. One common method involves the use of thionyl chloride to activate the carboxylic acid group, followed by reaction with an amine to form the benzamide derivative.

Industrial Production Methods: In an industrial setting, the production of Benzamide, 4-methyl-N-sulfinyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are selected to facilitate the reaction and minimize by-products.

Types of Reactions:

    Oxidation: Benzamide, 4-methyl-N-sulfinyl- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Benzamide, 4-methyl-N-sulfinyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of Benzamide, 4-methyl-N-sulfinyl- involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

  • 4-Methyl-N-(methyl(4-methylphenyl)oxido-lambda(4)-sulfanylidene)benzenesulfonamide
  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
  • N-(dodecyl(4-methylphenyl)oxido-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide

Comparison: Benzamide, 4-methyl-N-sulfinyl- is unique due to its specific substitution pattern and the presence of the sulfanylidene group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the methyl group also influences its solubility and interaction with biological targets.

Properties

CAS No.

40014-43-5

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

4-methyl-N-sulfinylbenzamide

InChI

InChI=1S/C8H7NO2S/c1-6-2-4-7(5-3-6)8(10)9-12-11/h2-5H,1H3

InChI Key

IJPNXIDAOZMAAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=S=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of p-toluamide were suspended in 100 ml of ether and 12.5 ml of pyridine under argon. The 5.8 ml of thionyl chloride dissolved in 10 ml of ether were added dropwise at 5° C. and the mixture was stirred for a further 5 minutes. Subsequently, the cooling was removed and the mixture was stirred at room temperature for a further 16 hours. Under argon, the solid pyridinium hydrochloride was then filtered off, and then the solution was concentrated. The residue was used without further workup.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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